N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and a tosylpropanamide side chain at position 2. The tosyl (p-toluenesulfonyl) group enhances stability and modulates electronic properties, while the fluorophenyl substituent contributes to lipophilicity and metabolic resistance.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-2-8-16(9-3-13)27(24,25)11-10-18(23)22-19-21-17(12-26-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUGROBNGBDPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 2-amino-5-bromothiazole with 4-fluorophenylboric acid. The tosyl group is then introduced to the propanamide moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazole-Thione Family
Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share structural motifs with the target compound, including fluorinated aryl groups and sulfonyl linkages. Key differences include:
- Core Heterocycle : The target compound uses a thiazole ring, whereas analogues 7–9 feature a 1,2,4-triazole-thione scaffold.
- Substituent Positioning : The fluorophenyl group in the target is at position 4 of the thiazole, while in 7–9 , the 2,4-difluorophenyl group is attached to the triazole nitrogen .
- Functional Groups : The tosylpropanamide chain in the target contrasts with the triazole-thione’s sulfur atom, which influences hydrogen-bonding capacity and reactivity.
Table 1: Structural and Spectral Comparison
| Parameter | N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide | Compounds 7–9 (Triazole-Thiones) |
|---|---|---|
| Core Heterocycle | Thiazole | 1,2,4-Triazole-thione |
| Aryl Substituents | 4-Fluorophenyl | 2,4-Difluorophenyl |
| Key IR Bands (cm⁻¹) | C=O (~1680), S=O (~1150) | C=S (~1250), NH (~3300) |
| Tautomerism | Not observed | Thione-thiol equilibrium |
Spectral Insights :
Comparison with Thiazole-Triazole Hybrids
Compounds 4 and 5 from (4-(4-chlorophenyl/fluorophenyl)-2-[5-(4-fluorophenyl)-3-(triazolyl/pyrazolyl)]thiazoles) provide another structural parallel:
- Shared Features :
- Thiazole core with fluorophenyl substituents.
- Sulfur-based linkages (e.g., thioether or sulfonyl groups).
- Divergences :
- Side Chains : The target’s tosylpropanamide is absent in 4 and 5 , which instead incorporate triazole-pyrazole hybrids.
- Crystallography : Compounds 4 and 5 exhibit near-planar conformations with perpendicular fluorophenyl groups, while the target’s flexibility (due to the propanamide chain) may reduce crystallinity .
Table 2: Crystallographic and Conformational Data
| Parameter | This compound | Compounds 4 and 5 (Thiazole-Triazoles) |
|---|---|---|
| Crystal System | Not reported | Triclinic, P̄1 |
| Planarity | Likely flexible due to propanamide chain | Near-planar (excluding one fluorophenyl) |
| Asymmetric Unit | — | Two independent molecules |
Electronic and Reactivity Profiles
- Sulfonyl vs. Thione Groups : The tosyl group’s electron-withdrawing nature contrasts with the electron-rich thione sulfur in 7–9 , affecting nucleophilic substitution kinetics .
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the tosyl group enhances its reactivity and solubility, making it a suitable candidate for further modifications and applications in medicinal chemistry.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as topoisomerase II. This inhibition leads to DNA damage and subsequent cell death in cancer cells .
- Antimicrobial Activity : It demonstrates significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
A study investigating the anticancer potential of this compound revealed that it effectively induces apoptosis in various cancer cell lines. The compound was tested against breast cancer and cervical cancer cell lines using the MTT assay, demonstrating significant growth inhibition compared to untreated controls .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| Breast Cancer | 10 | 75 |
| Cervical Cancer | 12 | 68 |
Antimicrobial Studies
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that it possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy alongside standard chemotherapy. Results showed improved patient outcomes with reduced tumor sizes and manageable side effects .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to controls, indicating its potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Thiazole ring formation : Condensation of 4-fluorophenyl-substituted thiourea with α-haloketones under reflux (e.g., ethanol, 80°C) to generate the thiazole core .
- Amide coupling : Reacting the thiazol-2-amine intermediate with activated tosylpropanoyl derivatives (e.g., using EDC/HOBt or DCC as coupling agents in DMF at 0–25°C) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yield. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include:
- Thiazole C-2 proton at δ 7.2–7.5 ppm (doublet, J = 3.5 Hz) .
- Tosyl group protons as a singlet at δ 2.4 ppm (CH3) and aromatic protons at δ 7.6–7.8 ppm .
- HRMS : Use ESI+ mode; calculate exact mass (e.g., C19H16FN3O3S2: [M+H]+ = 442.0648) and compare with experimental data (±2 ppm tolerance) .
- X-ray crystallography : Employ SHELXL for structure refinement. Resolve disorder in the tosyl group using ISOR and DELU restraints .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antiproliferative assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr incubation. IC50 values <10 µM warrant further study .
- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO2) or bulky groups (e.g., -CF3) to assess impact on bioactivity .
- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., KPNB1 for anticancer activity). Prioritize derivatives with ΔG < -8 kcal/mol .
- Data analysis : Apply hierarchical clustering (e.g., PCA) to correlate substituent properties (logP, polar surface area) with IC50 values .
Q. How to resolve contradictions in solubility and bioactivity data across different studies?
- Methodological Answer :
- Solubility assessment : Compare logD (shake-flask method at pH 7.4) vs. biorelevant media (FaSSIF/FeSSIF). Poor solubility (<50 µg/mL) may explain variability in cell-based assays .
- Meta-analysis : Aggregate data from ≥3 independent studies. Use Cohen’s d to quantify effect size discrepancies (threshold: d > 0.8 indicates significant variation) .
Q. What computational strategies support mechanistic studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
